molecular formula C11H21ClN2O2 B2583067 Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride CAS No. 1461705-62-3

Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride

Cat. No.: B2583067
CAS No.: 1461705-62-3
M. Wt: 248.75
InChI Key: BGDJBVLNJWCJBW-UHFFFAOYSA-N
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Description

Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride is a synthetic organic compound with a unique bicyclic structure. It is often used as a building block in organic synthesis and pharmaceutical research due to its stability and reactivity. The compound is characterized by its tert-butyl carbamate group attached to a bicyclo[2.1.1]hexane ring system, which includes an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a precursor containing a leaving group.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the amine with tert-butyl chloroformate under basic conditions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to the original amine.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride is used as a versatile intermediate in the synthesis of complex molecules. Its stable bicyclic structure makes it an ideal scaffold for constructing various chemical entities.

Biology

In biological research, this compound is used to study the effects of bicyclic amines on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and other conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure imparts desirable properties to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate: The free base form without the hydrochloride salt.

    Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate acetate: An acetate salt form.

    Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate sulfate: A sulfate salt form.

Uniqueness

Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other salts. This makes it particularly useful in pharmaceutical formulations where these properties are crucial.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11;/h4-7,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDJBVLNJWCJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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